molecular formula C8H9F2NO B1318747 3,5-Difluoro-2-methoxybenzylamine CAS No. 886502-00-7

3,5-Difluoro-2-methoxybenzylamine

Cat. No. B1318747
CAS RN: 886502-00-7
M. Wt: 173.16 g/mol
InChI Key: PHBIWWNJQFWDJK-UHFFFAOYSA-N
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Description

“3,5-Difluoro-2-methoxybenzylamine” is a chemical compound with the CAS Number: 886502-00-7 . It has a molecular weight of 173.16 and its IUPAC name is 3,5-difluoro-2-methoxybenzylamine . The compound is typically stored at ambient temperature and is available in a clear liquid form .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-2-methoxybenzylamine” can be represented by the SMILES string COc1c(F)cc(F)cc1CN . The InChI code for this compound is 1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 .


Physical And Chemical Properties Analysis

“3,5-Difluoro-2-methoxybenzylamine” is a solid at room temperature . It has a refractive index of 1.4930 and is sensitive to air .

Scientific Research Applications

Electrochemical Synthesis and Characterization

3,5-Difluoro-2-methoxybenzylamine has been utilized in electrochemical studies. For example, Salehzadeh and Nematollahi (2014) explored the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine, leading to the formation of a non-covalent complex involving benzoxazole and catechol derivatives (Salehzadeh & Nematollahi, 2014).

Photophysical Behavior in RNA Imaging

In RNA imaging research, derivatives of 3,5-Difluoro-2-methoxybenzylamine, such as DFHBI and its analogues, have been characterized for their interaction with the Spinach aptamer, an RNA molecule. These studies, conducted by Santra et al. (2019), are significant in understanding the fluorescence and photoisomerization properties of these molecules, which are crucial for RNA imaging applications (Santra et al., 2019).

DNA-Protein Interaction Studies

3,5-Difluoro-2-methoxybenzylamine and its derivatives have been employed in the study of DNA-protein interactions. Riedl et al. (2012) developed GFP-like fluorophores based on 3,5-Difluoro-4-hydroxybenzylideneimidazolinone (FBI) for labeling DNA probes, enhancing the study of DNA-protein binding mechanisms (Riedl et al., 2012).

Synthesis and Catalysis Studies

In the field of synthesis and catalysis, research has focused on exploring the reactivity and application of derivatives of 3,5-Difluoro-2-methoxybenzylamine. For instance, Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those with methoxy substitutions, for use as catalysts in direct amide formation (Arnold et al., 2008).

properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBIWWNJQFWDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590680
Record name 1-(3,5-Difluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methoxybenzylamine

CAS RN

886502-00-7
Record name 3,5-Difluoro-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886502-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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